molecular formula C9H14O2 B3048382 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 16695-87-7

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B3048382
CAS No.: 16695-87-7
M. Wt: 154.21 g/mol
InChI Key: HETMKSQFLULCKN-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid (CAS 16695-87-7) is a cyclohexene-based carboxylic acid with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound serves as a versatile chemical building block and synthetic intermediate in organic chemistry and drug discovery research. Compounds featuring the cyclohex-1-ene-1-carboxylic acid moiety are of significant interest in medicinal chemistry for their potential biological activities. Recent research into derivatives containing this core structure has demonstrated promising anti-inflammatory properties by inhibiting the secretion of key pro-inflammatory cytokines such as TNF-α, as well as exhibiting antiproliferative effects in cell-based assays . Furthermore, such structural motifs have been explored for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . Researchers can utilize this carboxylic acid for the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The compound should be stored in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

1,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETMKSQFLULCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502120
Record name 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-87-7
Record name 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

Reactants :

  • Diene : Isoprene (2-methyl-1,3-butadiene) provides the methyl group at position 4 of the cyclohexene ring.
  • Dienophile : Methyl methacrylate serves as the electron-deficient partner, introducing both the carboxylic acid precursor (ester) and the methyl group at position 1.

Catalyst : Boron trifluoride diethyl etherate (BF$$3$$-OEt$$2$$) enhances the electrophilicity of the dienophile and accelerates the reaction.

Conditions :

  • Solvent: Acetonitrile (4 mL per 2 mmol dienophile)
  • Temperature: 70°C
  • Duration: 72 hours
  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation

Mechanistic Insights :
The reaction proceeds via a concerted mechanism, with the endo transition state favoring the formation of the thermodynamically stable adduct. The ester group and methyl substituent from methyl methacrylate occupy axial positions, while the isoprene-derived methyl group adopts an equatorial orientation.

Post-Reaction Processing

Hydrolysis of Ester to Carboxylic Acid :
The intermediate ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid. Acidic workup (HCl) ensures protonation of the carboxylate.

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (5–15%) isolates the product.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Yield : 54–68% (depending on regioselectivity and purification efficiency).

Analytical Characterization

  • $$^1$$H NMR (600 MHz, CDCl$$_3$$):

    • δ 5.48 (s, 1H, cyclohexene C$$_3$$-H)
    • δ 2.80–2.60 (m, 2H, C$$2$$-H and C$$6$$-H)
    • δ 1.45 (s, 3H, C$$1$$-CH$$3$$)
    • δ 1.20 (s, 3H, C$$4$$-CH$$3$$)
    • δ 12.10 (br s, 1H, -COOH).
  • GC-MS : m/z 154.21 [M]$$^+$$, consistent with the molecular formula C$$9$$H$${14}$$O$$_2$$.

Alternative Synthetic Strategies

While the Diels-Alder method is predominant, other pathways merit discussion for their theoretical applicability:

Grignard Carboxylation

Procedure :

  • React 1-bromo-4-methylcyclohex-3-ene with magnesium to form the Grignard reagent.
  • Quench with dry ice (CO$$_2$$) to generate the carboxylic acid.

Challenges :

  • Low stability of cyclohexenyl Grignard reagents.
  • Competing elimination reactions.

Oxidation of a Primary Alcohol

Substrate : 1,4-Dimethylcyclohex-3-ene-1-methanol.
Oxidizing Agents :

  • KMnO$$4$$/H$$2$$SO$$_4$$ (vigorous conditions risk over-oxidation).
  • Pyridinium chlorochromate (PCC) in dichloromethane (milder, selective for primary alcohols).

Limitations :

  • Requires prior synthesis of the alcohol precursor, which is non-trivial.

Comparative Analysis of Methods

Method Reactants Catalyst Yield (%) Purity (%) Key Advantage
Diels-Alder Isoprene, methyl methacrylate BF$$3$$-OEt$$2$$ 54–68 >95 High regioselectivity
Grignard carboxylation 1-Bromo-4-methylcyclohex-3-ene Mg/CO$$_2$$ 10–15* 70–80 Direct CO$$_2$$ incorporation
Alcohol oxidation 1,4-Dimethylcyclohex-3-ene-1-methanol PCC 20–30* 85–90 Step economy (if alcohol available)

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
  • Catalyst Recycling : BF$$3$$-OEt$$2$$ recovery via distillation.
  • Crystallization Optimization : Ethanol/water ratios tuned for maximal recovery.

Chemical Reactions Analysis

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Reactivity

The reactivity of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid is largely attributed to its carboxylic acid group, which can participate in typical acid-base reactions.

Potential Applications

While the specific biological applications of this compound are still under investigation, its structural similarity to certain biologically active molecules suggests potential in various areas. Interaction studies involving this compound typically focus on its reactivity with other chemical species. Such studies might include its use as a building block in synthesizing more complex molecules. The compound has various applications including use as a chemical intermediate, a reagent, and in research and development.

Structural Comparison

Several compounds share structural similarities with this compound.

Structural Analogs of this compound

Compound NameStructureUnique Features
3-Cyclohexene-1-carboxylic acidCHOLacks methyl substitutions; simpler structure
Methyl 1,4-dimethylcyclohexene-1-carboxylateCHOEster derivative; used in flavoring and fragrance
Cyclopentane carboxylic acidCHOSmaller ring structure; different physical properties

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of both cyclic and acyclic structures that influence its reactivity and biological activity compared to these similar compounds.

Other Occurrences

Comparison with Similar Compounds

Methyl 1,4-Dimethyl-3-cyclohexene-1-carboxylate

Structural Relationship : This ester derivative shares the core cyclohexene backbone and substituent positions but replaces the carboxylic acid with a methyl ester group.
Key Differences :

  • Reactivity : The ester is less polar and more volatile than the carboxylic acid, making it preferable for gas chromatography or as a synthetic intermediate.
  • Applications : Esters are often used as protecting groups for carboxylic acids in multi-step syntheses. The methyl ester variant may serve as a precursor to the target acid via hydrolysis .
Property 1,4-Dimethylcyclohex-3-ene-1-carboxylic Acid Methyl 1,4-Dimethyl-3-cyclohexene-1-carboxylate
Functional Group Carboxylic acid Methyl ester
Polarity High Moderate
Typical Use Pharmaceutical intermediates Synthetic intermediates, chromatography

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Relationship: Caffeic acid is an aromatic compound with a propenoic acid chain and hydroxyl groups, contrasting with the alicyclic structure of the target compound. Key Differences:

  • Aromaticity vs. Alicyclic Structure : Caffeic acid’s benzene ring enhances UV absorption and antioxidant activity, whereas the cyclohexene ring in the target compound offers conformational flexibility.
  • Applications : Caffeic acid is widely used in food, cosmetics, and pharmacology for its antioxidant properties, while 1,4-dimethylcyclohexene carboxylic acid is more likely employed in niche synthetic applications .
Property This compound Caffeic Acid
Core Structure Alicyclic (cyclohexene) Aromatic (benzene)
Bioactivity Limited data Antioxidant, anti-inflammatory
Industrial Use Synthetic intermediates Food additives, cosmetics

1,4-Cyclohexanedicarboxaldehyde

Structural Relationship : This compound shares the cyclohexane backbone but features two aldehyde groups instead of a carboxylic acid and methyl substituents.
Key Differences :

  • Reactivity : Aldehydes are highly reactive toward nucleophiles, whereas carboxylic acids participate in acid-base reactions and esterifications.

Azo-Functionalized Cyclohexene Carboxylic Acid ()

Structural Relationship : This compound incorporates a diazenyl group and sulfonaphthalene moiety, creating a highly conjugated system distinct from the simpler methyl and carboxylic acid substituents in the target compound.
Key Differences :

  • Complexity and Applications : The azo group enables use as a dye or sensor, whereas the target compound’s simplicity favors foundational organic synthesis.
  • Stability : Extended conjugation in the azo derivative may reduce stability under UV light compared to the alicyclic target compound .

Research Findings and Implications

  • Synthetic Versatility : The ester derivative () highlights the importance of functional group interconversion in accessing carboxylic acids.
  • Biomedical Potential: While caffeic acid () is bioactive, the target compound’s applications remain underexplored, warranting further studies on its pharmacological properties.
  • Structural Insights : Comparative analysis underscores how substituents and ring type (aromatic vs. alicyclic) dictate reactivity and industrial utility.

Biological Activity

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol
  • Canonical SMILES : CC1=CCC(CC1)(C)C(=O)O

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. For instance, derivatives of cyclohexene carboxylic acids have shown significant inhibition of reactive oxygen species (ROS) production in various cell models. Although specific data for 1,4-dimethylcyclohex-3-ene-1-carboxylic acid is sparse, it is hypothesized that it may share these properties due to structural similarities with known antioxidants.

Cytotoxicity Studies

A study on related compounds indicated that certain cyclohexene derivatives exhibited cytotoxic effects under specific conditions. For example, ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylate was tested for cytotoxicity using the BlueScreen assay, which assesses cellular viability under oxidative stress conditions. Results showed a positive correlation with cytotoxicity but no genotoxic effects were observed in Ames tests .

Enzyme Inhibition

Compounds like this compound may also act as enzyme inhibitors. Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting potential applications in treating diseases like diabetes or cancer through modulation of metabolic processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification : Reacting cyclohexene derivatives with carboxylic acids in the presence of acid catalysts.
  • Reduction and Oxidation Reactions : These reactions can modify the functional groups on the cyclohexene ring to enhance biological activity.

The exact mechanism of action for this compound remains largely unexplored; however, it is suggested that it may interact with cellular membranes or specific enzymes due to its lipophilic nature. This interaction could lead to altered cellular signaling pathways or oxidative stress responses.

Case Studies and Research Findings

StudyFindings
Cytotoxicity AssessmentRelated cyclohexene compounds showed cytotoxic effects without genotoxicity .
Antioxidant ActivitySimilar compounds demonstrated significant ROS inhibition .
Enzyme InhibitionPotential for inhibiting key metabolic enzymes was indicated in preliminary studies .

Q & A

Q. How can researchers mitigate bioaccumulation risks during in vivo studies?

  • Strategy : Conduct logP measurements (octanol-water partitioning) to estimate lipophilicity. If logP > 3, modify the structure with polar substituents (e.g., hydroxyl groups) to enhance renal clearance. Validate using radiolabeled tracer studies in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid

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